S-(2-Oxopentadecyl)-coenzyme A

Description

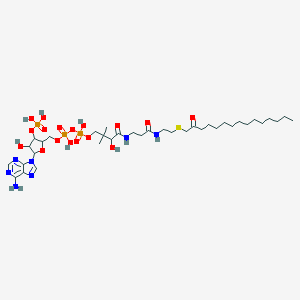

Structure

2D Structure

Properties

CAS No. |

121124-66-1 |

|---|---|

Molecular Formula |

C36H64N7O17P3S |

Molecular Weight |

991.9 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |

InChI Key |

JKWHUJMJVNMKEF-DJEJIMQCSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |

Origin of Product |

United States |

Biosynthesis and Metabolic Origins of Coenzyme a Derivatives

De Novo Coenzyme A Biosynthesis Pathway

The de novo synthesis of Coenzyme A is a highly conserved five-step enzymatic process that utilizes pantothenate (vitamin B5), cysteine, and ATP as primary substrates. wikipedia.orgresearchgate.net This pathway is fundamental for all living organisms, underscoring the universal importance of CoA. wikipedia.org

The synthesis of CoA from pantothenate involves a sequence of five enzymatic reactions. The pathway begins with the phosphorylation of pantothenate and culminates in the formation of Coenzyme A. Each step is catalyzed by a specific enzyme, creating a series of essential intermediates. The first step, catalyzed by pantothenate kinase (PanK), is the committed and rate-limiting step in the entire sequence. wikipedia.orgresearchgate.netbiorxiv.org In mammals, the final two steps are carried out by a single bifunctional enzyme, Coenzyme A synthase (COASY). researchgate.netmdpi.com

The table below details the sequential enzymatic reactions and the key molecules involved in the de novo Coenzyme A biosynthesis pathway. wikipedia.orgatamanchemicals.comnih.gov

Table 1: Enzymatic Steps and Intermediates in De Novo CoA Biosynthesis

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pantothenate + ATP | Pantothenate Kinase (PanK) | 4'-Phosphopantothenate + ADP |

| 2 | 4'-Phosphopantothenate + Cysteine + ATP | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phospho-N-pantothenoylcysteine (PPC) + ADP + Pi |

| 3 | 4'-Phospho-N-pantothenoylcysteine | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phosphopantetheine (B1211885) + CO₂ |

| 4 | 4'-Phosphopantetheine + ATP | Phosphopantetheine Adenylyltransferase (PPAT) | Dephospho-Coenzyme A (dPCoA) + PPi |

| 5 | Dephospho-Coenzyme A + ATP | Dephospho-CoA Kinase (DPCK) | Coenzyme A + ADP |

The biosynthesis of Coenzyme A is tightly regulated to match cellular demand. The primary point of regulation is the first enzyme in the pathway, pantothenate kinase (PanK). nih.govmdpi.com PanK activity is subject to feedback inhibition by CoA and its thioester derivatives, particularly acetyl-CoA. mdpi.com This means that when levels of CoA or acetyl-CoA are high, they bind to PanK and inhibit its activity, thus slowing down the entire synthesis pathway. wikipedia.orgmdpi.com

Beyond feedback inhibition, CoA biosynthesis is also influenced by various signal transduction pathways. For instance, insulin (B600854) and growth factor-stimulated PI3K-AKT signaling can promote CoA synthesis. researchgate.netnih.govbohrium.com Conversely, during periods of cell starvation, CoA synthesis is activated to facilitate the transport and oxidation of fatty acids for energy production. wikipedia.orgatamanchemicals.com Hormones like glucagon (B607659) can also influence CoA levels. atamanchemicals.commdpi.com This multi-layered regulation ensures that the cellular pool of CoA is maintained in response to nutritional status and metabolic needs.

The enzymes for CoA biosynthesis and the resulting CoA pools are distributed across different cellular compartments, allowing for localized regulation of metabolic pathways. While the synthesis pathway is generally considered cytosolic, specific enzymes have been found in other locations. plos.org

The highest concentrations of Coenzyme A are found within the mitochondria (1–5 mM) and peroxisomes (0.7 mM), where it is heavily involved in the citric acid cycle and fatty acid β-oxidation, respectively. mdpi.commdpi.comnih.gov The cytosol contains a lower concentration of CoA (0.1–0.4 mM). mdpi.com

The localization of the biosynthetic enzymes reflects this compartmentalization. In mammals, different isoforms of the rate-limiting enzyme, PanK, are found in distinct subcellular locations. PanK1α is primarily nuclear, PanK1β is cytosolic, and PanK2 is found in the mitochondrial intermembrane space and the nucleus. plos.orgmdpi.com The final enzyme, CoA synthase (COASY), is predominantly localized to the outer mitochondrial membrane, where it can efficiently supply newly synthesized CoA to the mitochondrial matrix via transporters. nih.govnih.gov This compartmentalization allows cells to regulate CoA-dependent processes independently in different organelles. researchgate.net

Formation of S-(2-Oxopentadecyl)-coenzyme A

This compound is a specific acyl-CoA derivative. Unlike CoA itself, which is synthesized de novo, this compound is formed through the modification of a pre-existing CoA molecule.

The formation of this compound involves an enzymatic condensation reaction. Specifically, a 2-oxopentadecyl group is attached to the reactive thiol (-SH) group of Coenzyme A. ontosight.ai This reaction is catalyzed by an acyl-CoA synthetase, which activates the carboxylic acid of the precursor molecule (2-oxopentadecanoic acid) and facilitates its ligation to CoA. ontosight.ai

Condensation reactions are fundamental in biochemistry for forming carbon-carbon bonds. youtube.comlibretexts.org In the context of acyl-CoA synthesis, the enzyme activates the acyl group, which then reacts with the nucleophilic sulfur atom of CoA, forming a high-energy thioester bond and releasing AMP and pyrophosphate. A similar type of reaction, the Claisen-like condensation, is catalyzed by enzymes like serine palmitoyltransferase, which condenses an acyl-CoA with an amino acid. nih.gov In the case of acetyl-CoA formation, the enzyme complex CODH/ACS catalyzes the condensation of carbon monoxide, a methyl group, and CoA. d-nb.info The formation of this compound follows this general principle of enzymatic acylation of the CoA molecule.

The synthesis of this compound requires two precursor molecules:

Coenzyme A (CoA) : The foundational backbone of the molecule, synthesized via the de novo pathway described in section 2.1.

2-Oxopentadecanoic acid : This is the acyl group that is attached to CoA.

This compound is known as a nonhydrolyzable analog of myristoyl-CoA. nih.govresearchgate.net Myristoyl-CoA is a naturally occurring acyl-CoA derived from the 14-carbon saturated fatty acid, myristic acid. The "2-oxopentadecyl" group is a 15-carbon chain with a ketone group at the second carbon. This structural feature makes this compound resistant to enzymatic cleavage (hydrolysis) by certain enzymes that would normally process myristoyl-CoA. nih.gov Due to this property, it is primarily used as a research tool, specifically as a potent inhibitor to study enzymes involved in fatty acid metabolism, such as myristoyl-CoA:protein N-myristoyltransferase. nih.govresearchgate.netscispace.com Its origin is therefore synthetic, designed for specific biochemical investigations. ontosight.aiontosight.ai

Compound and Enzyme Reference Table

The following table lists the compounds and enzymes mentioned in this article.

Table 2: List of Compounds and Enzymes

| Name | Type |

|---|---|

| (S)-citryl CoA | Compound |

| 2-oxopentadecanoic acid | Compound |

| 4'-Phospho-N-pantothenoylcysteine (PPC) | Compound |

| 4'-Phosphopantetheine | Compound |

| 4'-Phosphopantothenate | Compound |

| Acetyl-CoA | Compound |

| Acyl-CoA synthetase | Enzyme |

| Adenosine (B11128) triphosphate (ATP) | Compound |

| Carbon monoxide | Compound |

| Coenzyme A (CoA) | Compound |

| Coenzyme A synthase (COASY) | Enzyme |

| Cysteine | Compound |

| Dephospho-Coenzyme A (dPCoA) | Compound |

| Dephospho-CoA Kinase (DPCK) | Enzyme |

| Myristoyl-CoA | Compound |

| Oxaloacetate | Compound |

| Pantothenate (Vitamin B5) | Compound |

| Pantothenate Kinase (PanK) | Enzyme |

| Phosphopantetheine Adenylyltransferase (PPAT) | Enzyme |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | Enzyme |

| Phosphopantothenoylcysteine Synthetase (PPCS) | Enzyme |

| This compound | Compound |

Functional Roles and Biochemical Pathways

Involvement in Fatty Acid Metabolism

Fatty acid metabolism is a critical process for energy storage and production, and S-(2-Oxopentadecyl)-coenzyme A plays a role in these pathways. ontosight.ainih.gov

Beta-oxidation is the metabolic process where fatty acid molecules are broken down to produce energy. wikipedia.org this compound can act as a substrate for acyl-CoA dehydrogenase, the enzyme that initiates the first step of beta-oxidation. ontosight.ai This process involves the sequential removal of two-carbon units in the form of acetyl-CoA from the fatty acyl-CoA molecule. nih.gov

Table 1: Enzymes in Beta-Oxidation

| Enzyme | Function |

|---|---|

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step. nih.gov |

| Enoyl-CoA Hydratase | Hydrates the double bond formed in the previous step. aocs.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenates the L-3-hydroxyacyl-CoA. wikipedia.org |

Fatty acid synthesis is the creation of fatty acids from acetyl-CoA and other small molecules. wikipedia.org While this compound is primarily discussed in the context of fatty acid breakdown, CoA derivatives are essential for synthesis as well, acting as carriers for the growing fatty acid chain. wikipedia.org The synthesis of fatty acids is not a simple reversal of beta-oxidation and involves a different set of enzymes. nih.gov

Contribution to Cellular Energy Metabolism

Cellular energy metabolism is the set of chemical reactions that make energy available for cellular processes. This compound contributes to this by feeding into central energy-producing pathways. ontosight.ai

The beta-oxidation of fatty acids, including the breakdown of this compound, results in the production of acetyl-CoA. ontosight.ai Acetyl-CoA is a primary fuel for the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of reactions that generates ATP, the main energy currency of the cell. wikipedia.orgkhanacademy.org In this cycle, acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that produce ATP, NADH, and FADH2. thoughtco.comnih.gov

Table 2: Key Molecules in the Citric Acid Cycle

| Molecule | Role |

|---|---|

| Acetyl-CoA | Enters the cycle by combining with oxaloacetate. wikipedia.org |

| Citrate | The first molecule formed in the cycle. khanacademy.org |

| Isocitrate | An isomer of citrate. khanacademy.org |

| α-Ketoglutarate | Formed by the oxidation of isocitrate. khanacademy.org |

| Succinyl-CoA | Formed from α-ketoglutarate. khanacademy.org |

| Succinate | Produced from succinyl-CoA. khanacademy.org |

| Fumarate | Formed from succinate. nih.gov |

| Malate | Formed from fumarate. nih.gov |

The pyruvate (B1213749) dehydrogenase complex (PDC) is a key enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.orgkhanacademy.org The activity of the PDC is tightly regulated. High levels of acetyl-CoA, which can be produced from the beta-oxidation of compounds like this compound, can inhibit the PDC. mhmedical.comwikipathways.org This is a feedback mechanism that helps to control the flow of substrates into the citric acid cycle based on the cell's energy status. wikipathways.org

Participation in Lipid Biosynthesis Pathways

Beyond its role in energy metabolism, this compound can also serve as a precursor for the synthesis of other lipids. ontosight.ai Acyl-CoA molecules are fundamental building blocks for various lipids, including phospholipids, which are essential components of cell membranes, and cholesterol. ontosight.aisapientia.ro The synthesis of these complex lipids involves multiple enzymatic steps, often starting with the acylation of a backbone molecule like glycerol-3-phosphate. sapientia.ro

Precursor Role in Cholesterol Synthesis Pathways

This compound is generally considered a precursor for the biosynthesis of various lipids, including cholesterol. ontosight.ai However, its role is not direct. The canonical pathway for cholesterol synthesis begins with the two-carbon molecule acetyl-CoA. lipidcenter.comunizg.hr

As a 15-carbon odd-chain fatty acyl-CoA, S-(2-Oxopentadecyl)-CoA enters the fatty acid beta-oxidation pathway. ontosight.aiwikipedia.org The oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the mainstream cholesterol synthesis pathway, which involves the formation of mevalonate, isoprenoid units, and squalene, ultimately leading to cholesterol. lipidcenter.comnih.gov Therefore, the precursor role of S-(2-Oxopentadecyl)-CoA in cholesterol synthesis is indirect, serving as a source for the fundamental building block, acetyl-CoA. ontosight.aiimrpress.com

Contribution to Phospholipid Formation Mechanisms

The contribution of this compound to phospholipid formation is more direct than its role in cholesterol synthesis. ontosight.ai Phospholipids, the primary components of cell membranes, are synthesized by the esterification of fatty acyl-CoAs to a glycerol-3-phosphate backbone. nih.gov

The 15-carbon acyl group from S-(2-Oxopentadecyl)-CoA can be utilized in this process. It can be transferred to the glycerol (B35011) backbone to form lysophosphatidic acid or phosphatidic acid, which are key intermediates in the de novo synthesis of various classes of phospholipids. nih.gov These molecules are critical for the structure and function of all cellular membranes, including the plasma membrane and the membranes enclosing organelles. wikipedia.org

Acyl Group Carrier Functionality in Enzyme Catalysis

A primary and well-documented function of this compound is its role as a non-hydrolyzable analogue of myristoyl-CoA in enzymatic studies. nih.govscispace.com Myristoyl-CoA is a 14-carbon acyl-CoA that is transferred to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins in a process called N-myristoylation, which is catalyzed by the enzyme N-myristoyltransferase (NMT). nih.govacs.org

S-(2-Oxopentadecyl)-CoA is a potent inhibitor of NMT. nih.govresearchgate.net Its structure, particularly the ketone group at the second carbon and the methylene (B1212753) bridge, allows it to bind tightly to the NMT active site, but it cannot be cleaved and transferred to a peptide substrate. nih.govresearchgate.net This effectively blocks the enzyme's catalytic cycle, making it a powerful competitive inhibitor with an inhibitor dissociation constant (Ki) reported to be as low as 24 nM. nih.gov This inhibitory property has been exploited by researchers to crystallize and study the three-dimensional structure of NMT from various organisms, providing crucial insights into its mechanism and aiding in the design of novel antifungal and antiparasitic drugs. nih.govrsc.orgcncb.ac.cn

| Enzyme | Organism | Role/Interaction of S-(2-Oxopentadecyl)-CoA | Reference |

|---|---|---|---|

| N-myristoyltransferase (NMT) | General | Potent competitive inhibitor; non-hydrolyzable analogue of myristoyl-CoA. | nih.govresearchgate.net |

| N-myristoyltransferase (NMT) | Aspergillus fumigatus | Used to form a stable ternary complex for X-ray crystallography studies. | nih.govcncb.ac.cn |

| N-myristoyltransferase (NMT) | Saccharomyces cerevisiae | Used as a non-hydrolyzable analogue to determine the enzyme's crystal structure. | researchgate.netresearchgate.net |

| N-myristoyltransferase (NMT) | Plasmodium vivax | Utilized as a non-hydrolyzable Myr-CoA analogue to solve the crystal structure of the enzyme with an inhibitor. | rsc.org |

| Acyl-CoA Dehydrogenase | General | Substrate for the first step of beta-oxidation. | ontosight.ai |

Broader Metabolic Regulatory Functions

Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. wikipedia.org While there is no direct evidence documenting this compound as an allosteric modulator, the broader class of molecules to which it belongs—long-chain fatty acyl-CoAs (LCFA-CoAs)—are recognized as important allosteric regulators of metabolism. nih.govnih.govmcmaster.ca

LCFA-CoAs are known to allosterically regulate key enzymes involved in energy homeostasis. For instance, they act as allosteric inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the rate-limiting step in fatty acid synthesis. acu.edu.auresearchgate.net This feedback inhibition prevents the synthesis of new fatty acids when there is already an abundance of them. Conversely, LCFA-CoAs have been shown to be direct allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. nih.govmcmaster.ca Activation of AMPK by LCFA-CoAs promotes fatty acid oxidation, thereby stimulating energy production from existing fat stores. acu.edu.au

Protein CoAlation is a novel post-translational modification where a Coenzyme A molecule is covalently attached to a reactive cysteine residue on a protein through a disulfide bond. nih.govresearchgate.net This modification is typically induced in response to oxidative or metabolic stress and serves a protective function, preventing the irreversible oxidation of the cysteine thiol group. portlandpress.com It also acts as a regulatory mechanism, altering the activity, structure, and function of the modified protein. researchgate.net

The mechanism of CoAlation requires the free thiol (-SH) group of Coenzyme A (often denoted as CoASH). nih.govresearchgate.net In this compound, this thiol group is acylated, meaning it is part of a thioester bond with the 15-carbon chain. ontosight.ai Consequently, S-(2-Oxopentadecyl)-CoA cannot directly participate in protein CoAlation. However, it is part of the total cellular acyl-CoA pool, which can be hydrolyzed by acyl-CoA thioesterase enzymes to regenerate free CoASH, which can then be used for CoAlation. wikipedia.org A wide range of proteins, particularly metabolic enzymes, have been identified as targets for CoAlation. nih.govnih.gov

| Example Proteins Subject to CoAlation | Function | Reference |

|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | researchgate.net |

| Acetyl-CoA acetyltransferase | Ketone body metabolism | portlandpress.com |

| Glutamate dehydrogenase | Amino acid metabolism | portlandpress.com |

| Succinate-CoA ligase | Citric acid cycle | nih.gov |

| HMG-CoA synthase | Cholesterol and ketone synthesis | nih.gov |

| Peroxide sensor OhrR | Stress response | portlandpress.com |

Enzymatic Interactions and Mechanisms of Inhibition

Myristoyl-CoA:Protein N-Myristoyltransferase (NMT) as a Primary Research Target

Myristoyl-CoA:protein N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of a myristate group from myristoyl-CoA to the N-terminal glycine (B1666218) of a specific set of proteins. This process, known as N-myristoylation, is vital for a range of cellular functions, including signal transduction and protein-membrane interactions. nih.gov The essential nature of NMT in various organisms, from fungi to humans, has made it a significant target for both basic research and drug development. nih.govacs.org S-(2-Oxopentadecyl)-coenzyme A has emerged as a powerful tool in these investigations due to its ability to mimic the natural substrate, myristoyl-CoA, and inhibit NMT. nih.govnih.gov

Mechanisms of NMT Inhibition by this compound

This compound functions as a potent inhibitor of NMT by acting as a non-hydrolyzable analogue of myristoyl-CoA. nih.govnih.gov This means that while it can bind to the active site of NMT, it cannot be cleaved and transferred to a peptide substrate. This effectively blocks the catalytic cycle. uga.edu Research suggests that the presence of the adenosine (B11128) moiety and the 2-keto group in this analogue are critical for its inhibitory activity. nih.gov The proposed mechanism of inhibition involves the analogue blocking the reaction at the stage of an acyl-CoA-NMT-peptide complex. nih.gov This stable, trapped complex allows researchers to study the interactions between the enzyme, the acyl-CoA analogue, and the peptide substrate.

Kinetic Analyses of NMT-Analogue Interactions

Kinetic studies have been fundamental in characterizing the inhibitory properties of this compound and understanding the catalytic mechanism of NMT. These analyses provide quantitative data on how the analogue interacts with the enzyme.

The binding affinity of this compound for NMT is a key determinant of its inhibitory potency. Kinetic analyses have revealed that this analogue binds to NMT with high affinity. For instance, in one study, the inhibitor dissociation constant (Ki) was determined to be 24 nM. nih.gov Another study reported a Ki value of 14.7 ± 2.2 nM, which is comparable to the dissociation constant (Kd) of the natural substrate, myristoyl-CoA, for yeast NMT (approximately 15 nM). acs.org This high affinity explains why this compound is such an effective competitor of myristoyl-CoA. The binding of the acyl-CoA to NMT is the first step in an ordered Bi-Bi reaction mechanism, where the peptide substrate binds only after the acyl-CoA is in place. acs.orgresearchgate.net

Table 1: Kinetic Parameters of NMT Inhibitors

| Compound | Organism/Enzyme | K_i (nM) | K_m (µM) | V_max | k_cat (s⁻¹) |

|---|---|---|---|---|---|

| This compound | In vitro NMT enzyme assay | 24 nih.gov | |||

| This compound | Human NMT1 | 14.7 ± 2.2 acs.org | |||

| 2-Hydroxymyristoyl-CoA | In vitro NMT | 45 nih.gov | |||

| 2-Fluoromyristoyl-CoA | In vitro NMT | 200 nih.gov | |||

| 2-Bromomyristoyl-CoA | In vitro NMT | 450 nih.gov | |||

| Myristoyl-CoA | Human NMT1 (with ARF6 peptide) | 5.0 ± 0.8 acs.org | |||

| Acetyl-CoA | Human NMT1 (with ARF6 peptide) | 40.0 ± 0.5 acs.org | |||

| GAAPSKIV-NH2 | S. cerevisiae Nmt1p·S-(2-oxo)pentadecyl-CoA |

Structural Basis of NMT-Analogue Complex Formation

Crystallographic studies of NMT in complex with this compound have provided invaluable insights into the structural basis of substrate recognition and inhibition.

The binding of this compound to NMT induces significant conformational changes in the enzyme. nih.gov Structural data reveals that the fatty acyl-CoA analogue binds in a deep groove within the N-terminal lobe of the enzyme. nih.govresearchgate.net This binding event triggers the loosening of a flap that, in the unbound state, obstructs the binding site for the peptide substrate in the C-terminal lobe. nih.gov This conformational change is a prerequisite for the subsequent binding of the peptide substrate, a key feature of the ordered Bi-Bi catalytic mechanism. acs.orgnih.gov The structure of the ternary complex of Saccharomyces cerevisiae NMT with this compound and a peptide substrate analogue has been solved, revealing the detailed interactions within the active site. researchgate.netnih.gov The binding of the analogue buries a significant portion of its solvent-accessible surface area, highlighting the extensive contacts made with the enzyme. researchgate.net These structural insights, made possible by the use of this non-hydrolyzable analogue, have been crucial in understanding the intricate mechanism of NMT catalysis.

Active Site Interactions and Residue Contributions

This compound serves as a non-hydrolyzable analog of myristoyl-CoA, making it an invaluable tool for studying the structure and function of N-myristoyltransferase (NMT). scielo.brnih.gov Crystallographic studies of NMT in complex with this analog have provided detailed insights into the architecture of the myristoyl-CoA binding site. nih.govresearchgate.net

The binding of this compound induces conformational changes in the enzyme, notably defining the structure of the αA-βb loop, which is disordered in the enzyme's unliganded state. researchgate.net The fatty acyl portion of the molecule is largely buried within a deep, hydrophobic pocket in the N-terminal lobe of the enzyme. nih.govresearchgate.net This binding pocket is lined with several key amino acid residues that stabilize the ligand through hydrophobic and other non-covalent interactions. In Aspergillus fumigatus NMT, for instance, the isobutyl group of a bound inhibitor packs against a hydrophobic surface formed by the side chains of Phe155, Phe278, Val389, Ala391, and Val432. acs.org While this describes the binding of a different inhibitor, the pocket it occupies is the one defined by the binding of myristoyl-CoA analogs like this compound.

The structure of Saccharomyces cerevisiae NMT complexed with this compound reveals that the N-terminal half of the enzyme predominantly forms the myristoyl-CoA binding site, while the C-terminal half is more involved in binding the peptide substrate. researchgate.net This structural specialization underscores the ordered Bi-Bi reaction mechanism where myristoyl-CoA binds before the peptide substrate. nih.govresearchgate.net The binding of the analog helps to lock the enzyme in a conformation that is receptive to the peptide substrate, validating its role as a mechanistic probe. nih.govresearchgate.net

Table 1: Key Residue Interactions in the NMT Acyl-CoA Binding Pocket This table is a representative summary based on findings from related inhibitor studies, illustrating the nature of the binding pocket defined by this compound.

| Residue Type | Example Residues (from various species) | Nature of Interaction |

| Hydrophobic | Phe155, Tyr263, Phe278, Val389, Ala391, Val432, Leu457 | Form a hydrophobic surface/pocket that accommodates the acyl chain. acs.org |

| Polar/Charged | Tyr147, Tyr159 | Can form hydrogen bonds, often via bridging water molecules, with the CoA moiety or associated inhibitors. acs.org |

| C-terminal | Leu455 | The backbone carboxylate at the C-terminus plays a crucial role in catalysis, interacting with the peptide substrate's N-terminal amine. researchgate.net |

Application of this compound as a Mechanistic Probe for NMT

The defining chemical feature of this compound is the replacement of the thioester oxygen with a methylene (B1212753) bridge, rendering the molecule resistant to enzymatic hydrolysis. acs.org This stability makes it an exceptional tool for probing the catalytic mechanism of NMT. uga.eduwhiterose.ac.uk NMT operates through an ordered Bi-Bi reaction mechanism, where myristoyl-CoA must bind to the enzyme before the protein or peptide substrate can dock. nih.govresearchgate.net

By using this compound, researchers can form a stable binary complex of NMT and the myristoyl-CoA analog. researchgate.net This complex effectively traps the enzyme in its first conformational state, allowing for detailed study of the subsequent binding of the peptide substrate. nih.govresearchgate.net Studies have shown that the presence of the bound this compound can slightly enhance the binding of peptide substrates. researchgate.net

Furthermore, this non-hydrolyzable analog acts as a potent competitive inhibitor of NMT, blocking the transfer of myristate to protein substrates. acs.orguga.edu Kinetic analyses using this compound have helped to determine the binding affinities of natural substrates. For example, the inhibition constant (Ki) for this compound with human NMT1 was found to be approximately 14.7 nM, which is very close to the dissociation constant (Kd) reported for the natural substrate, myristoyl-CoA. acs.org These experiments confirm that the analog is a high-fidelity mimic of the natural substrate and validate its use in structural and functional studies to elucidate the enzyme's mechanism. scielo.brnih.gov

Interactions with Pyruvate (B1213749) Dehydrogenase Kinases (PDKs)

While this compound is a specific tool for NMT, the broader molecule, Coenzyme A (CoASH), plays a critical regulatory role in the activity of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key enzyme in cardiac metabolism.

Promotion of PDK4 Degradation Pathways

The dissociation of PDK4 from the PDC is a critical prerequisite for its degradation. nih.gov The mitochondrial protease Lon has been identified as the enzyme responsible for PDK4 proteolysis. nih.gov By promoting the uncoupling of PDK4 from the PDC, CoASH renders the kinase susceptible to degradation by Lon protease. nih.gov

The underlying mechanism is thought to involve the exposure of a hydrophobic region on PDK4 upon its dissociation from the PDC's E2 subunit, which serves as a recognition signal for the Lon protease. nih.gov Therefore, CoASH-mediated dissociation directly links to an increased rate of PDK4 turnover. nih.gov This provides a pathway for clearing excess PDK4 from the mitochondria, thereby de-repressing PDC activity and allowing for increased glucose oxidation. nih.govnih.gov

This compound as a Metabolic Sensor in Cardiac Tissue

The role of Coenzyme A (CoASH) extends to that of a metabolic sensor in cardiac tissue, linking cellular fatty acid availability to the regulation of glucose metabolism via the PDK4 degradation pathway. nih.gov The heart relies on both fatty acids and glucose for energy, and the balance between these two fuel sources is tightly regulated to maintain metabolic flexibility. nih.govnih.gov

During periods of high fatty acid availability, such as after a high-fat meal, fatty acid oxidation increases. This process consumes free CoASH, converting it to acyl-CoAs, leading to a significant reduction in the mitochondrial CoASH pool. nih.gov The lower CoASH levels reduce the rate of PDK4 dissociation and subsequent degradation, allowing PDK4 to accumulate, phosphorylate PDC, and suppress glucose oxidation when fatty acids are abundant. nih.gov

Conversely, when dietary fat is low, the concentration of cardiac CoASH normalizes. nih.govnih.gov The restored CoASH levels promote PDK4 dissociation and degradation, which in turn activates the PDC and allows the heart to switch back to using glucose as a primary fuel source. nih.gov In this capacity, the mitochondrial CoASH concentration functions as a sensitive indicator of the cell's fatty acid metabolic status, directly regulating the level of PDK4 protein to ensure appropriate substrate utilization and maintain cardiac metabolic flexibility. nih.gov

Degradation and Homeostatic Regulation of Coenzyme a Pool

Extracellular Coenzyme A Degradation Pathways

Extracellular CoA, which may originate from dietary sources or cellular release, is recycled through a multi-step enzymatic cascade to salvage its precursor, pantothenate (vitamin B5). nih.govnih.gov

The final and specific step in the extracellular degradation of CoA is catalyzed by pantetheinase enzymes, also known as vanins. nih.govwikipedia.orgnih.gov After a series of dephosphorylation reactions convert extracellular CoA to pantetheine (B1680023), pantetheinase hydrolyzes the amide bond in pantetheine. nih.govnih.gov This reaction yields two products: pantothenate and cysteamine. nih.govuniprot.org The released pantothenate can then be transported into cells and used for the de novo synthesis of intracellular CoA, making this pathway crucial for recycling vitamin B5. nih.govnih.gov While some studies have shown that pantetheinase preparations can hydrolyze pantetheine analogues modified at the thiol group in vitro, the in vivo process for natural acyl-CoAs is focused on the degradation of free CoA. nih.gov

Intracellular Coenzyme A Degradation Pathways

The degradation of CoA within the cell is a regulated process that helps control the size and composition of subcellular CoA pools. This process differs from the extracellular pathway as there is no known intracellular pantetheinase. nih.gov

Intracellular degradation of CoA and its acyl-CoA derivatives is primarily carried out by a specific group of enzymes called Nudix (Nucleoside diphosphate (B83284) linked to moiety X) hydrolases. nih.govnih.gov In mammals, these include NUDT7, NUDT8, and NUDT19, which are located in the peroxisomes and mitochondria. nih.govresearchgate.net These enzymes specifically hydrolyze the pyrophosphate bond of free CoA and acyl-CoAs. nih.govresearchgate.net This cleavage results in the formation of 3',5'-adenosine diphosphate (3',5'-ADP) and either 4'-phosphopantetheine (B1211885) (from CoA) or acyl-4'-phosphopantetheine (from acyl-CoAs). nih.govresearchgate.net This mechanism is key for regulating the concentration of subcellular CoA and CoA-dependent metabolic reactions. nih.gov

Regulation of Subcellular Acyl-Coenzyme A Pools

The balance between free, non-esterified CoASH and its various thioesters (acyl-CoAs) is a critical regulatory node in cellular metabolism. The composition of the acyl-CoA pool reflects the metabolic state of the cell and directly influences the activity of enzymes and metabolic pathways.

The synthesis of CoA is controlled by feedback inhibition, where the final product, CoASH, acts as a competitive inhibitor of pantothenate kinase, the rate-limiting enzyme in the biosynthetic pathway. nih.gov This mechanism coordinates CoA production with the cell's energy state, as CoASH competes with ATP for binding to the enzyme. nih.gov Long-chain acyl-CoAs are crucial metabolic intermediates that also play regulatory roles, including the activation and inhibition of various enzymes and ion channels. researchgate.net The degradation of acyl-CoAs, such as through the beta-oxidation pathway, releases free CoA and produces acetyl-CoA for energy production, demonstrating the dynamic interplay that governs the acyl-CoA pool. d-nb.info

Coenzyme A Levels as Indicators of Cellular Metabolic State

The total size and composition of the cellular CoA pool serve as a barometer for the metabolic state. For instance, a shift in carbon source from glucose to acetate (B1210297) in E. coli leads to a significant increase in the ratio of free CoASH to acetyl-CoA, which in turn inhibits pantothenate phosphorylation and slows CoA biosynthesis. nih.gov

In states of caloric abundance, intermediates of fatty acid biosynthesis accumulate, while during fasting or exercise, the degradation of fatty acids and ketone bodies predominates. cuni.czalljournals.cn These shifts are directly reflected in the types and quantities of acyl-CoAs present. Therefore, analyzing the relative levels of different short-chain and long-chain acyl-CoA thioesters can provide a detailed snapshot of cellular metabolic activity, indicating whether anabolic or catabolic processes are dominant. researchgate.net The regulation of CoA levels is thus central to metabolic flexibility, allowing cells and tissues to adapt to changing energy demands and nutrient availability. imrpress.comnih.gov

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of coenzyme A thioesters due to its superior sensitivity and specificity. This powerful technique allows for the precise identification and quantification of S-(2-Oxopentadecyl)-coenzyme A, even at low physiological concentrations.

The absolute quantification of this compound can be achieved through the development of tailored LC-MS/MS methods. These methods often utilize reversed-phase chromatography, which separates molecules based on their hydrophobicity. For long-chain acyl-CoAs like this compound, a C18 stationary phase is commonly employed. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, often with a pH modifier, and an organic solvent like acetonitrile.

Detection by tandem mass spectrometry involves the selective monitoring of specific precursor-to-product ion transitions. For acyl-CoAs, characteristic fragmentation patterns, such as the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da) or the formation of the adenosine 3′,5′-diphosphate key fragment (m/z 428.0365), are often used for identification and quantification. The use of stable isotope-labeled internal standards, such as deuterated analogs of the analyte, is crucial for accurate absolute quantification, as it corrects for variations in sample preparation and instrument response.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Characteristic fragments of the coenzyme A moiety |

| Collision Energy | Optimized for specific transitions |

This table presents a hypothetical set of parameters and would require empirical optimization.

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to trace the metabolic fate of this compound and understand the dynamics of fatty acid metabolism. By introducing stable isotope-labeled precursors, such as ¹³C-labeled fatty acids, into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, including this compound.

The analysis of mass isotopologue distributions by LC-MS/MS provides quantitative data on the rates (fluxes) of metabolic pathways. For instance, administering a ¹³C-labeled pentadecanoic acid would lead to the formation of ¹³C-labeled this compound, and the extent of labeling would reflect the activity of the enzymes involved in its synthesis. Similarly, deuterium-labeled fatty acids can be used to measure dietary fat oxidation. These approaches provide invaluable insights into the regulation of fatty acid oxidation and its contribution to cellular energy homeostasis under various physiological and pathological conditions.

Spectrophotometric and Fluorometric Enzymatic Assay Development

Spectrophotometric and fluorometric assays offer alternative and often more accessible methods for quantifying enzyme activity related to this compound. These assays are based on measuring the change in absorbance or fluorescence resulting from an enzyme-catalyzed reaction.

For enzymes that utilize this compound as a substrate, such as acyl-CoA dehydrogenases, assays can be designed to monitor the reduction of an electron acceptor. For example, the activity of long-chain acyl-CoA dehydrogenase can be measured using ferricenium hexafluorophosphate (B91526) as an electron acceptor, leading to a change in absorbance.

Fluorometric assays generally offer higher sensitivity. A common approach involves the detection of the free thiol group of coenzyme A released during an enzymatic reaction. Profluorescent dyes that become fluorescent upon reaction with thiols can be used for this purpose. Another strategy is to use fluorogenic substrates that release a fluorescent product upon enzymatic conversion. Förster resonance energy transfer (FRET) based assays have also been developed to continuously monitor the reaction between thioesters and nucleophiles.

Table 2: Comparison of Spectrophotometric and Fluorometric Assays

| Feature | Spectrophotometric Assays | Fluorometric Assays |

| Principle | Measures change in light absorbance | Measures change in fluorescence intensity |

| Sensitivity | Generally lower | Generally higher |

| Throughput | Can be adapted for high-throughput screening | Well-suited for high-throughput screening |

| Instrumentation | Spectrophotometer or plate reader | Fluorometer or fluorescent plate reader |

| Example | Ferricenium-based assay for acyl-CoA dehydrogenase | Thiol-reactive dyes for CoA detection |

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of acyl-CoA thioesters. When coupled with UV detection, HPLC can be used for the quantitative analysis of this compound, although with lower sensitivity and specificity compared to LC-MS/MS. The adenine (B156593) ring of the coenzyme A moiety provides a strong UV absorbance at approximately 260 nm, which is commonly used for detection.

Reversed-phase HPLC is the most common mode of separation for long-chain acyl-CoAs. The retention time of this compound would be determined by its hydrophobicity, which is influenced by the length of the acyl chain. Gradient elution is often necessary to achieve good resolution of different acyl-CoA species within a complex biological sample.

Applications in Studying Enzyme Kinetics and Substrate Binding Dynamics

The analytical methodologies described above are instrumental in studying the kinetics of enzymes that metabolize this compound and in characterizing its binding to these enzymes.

By systematically varying the concentration of this compound and measuring the initial reaction rates using LC-MS/MS or enzymatic assays, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This information is fundamental to understanding the catalytic efficiency and substrate specificity of an enzyme.

Broader Biological Implications and Research Perspectives

Dysregulation of Acyl-Coenzyme A Metabolism in Metabolic Perturbations

General Considerations in Metabolic Disorders

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. schoolbag.inforesearchgate.net They are integral to fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids. schoolbag.infonih.gov The tight regulation of acyl-CoA pools is therefore critical for maintaining cellular homeostasis. Dysregulation of acyl-CoA metabolism is a hallmark of numerous metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. acs.orgnih.gov In these conditions, imbalances in fatty acid uptake, synthesis, and oxidation lead to the accumulation of specific acyl-CoA species, which can have lipotoxic effects and perturb cellular signaling pathways.

S-(2-Oxopentadecyl)-coenzyme A, by acting as a stable analogue of myristoyl-CoA, allows researchers to probe the consequences of persistent acyl-CoA signaling without the complication of metabolic breakdown. nih.govuga.edu Its primary known target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to the N-terminus of a variety of proteins. schoolbag.infonih.gov By inhibiting this process, this compound can mimic a state of dysregulated myristoylation that may occur in metabolic diseases where myristoyl-CoA levels are altered.

Implications in Specific Cellular Processes and Disease Models

The utility of this compound is particularly evident in its application to specific disease models, most notably in cancer and infectious diseases.

Cancer: Many cancer cells exhibit altered metabolic profiles, including an increased reliance on fatty acid synthesis and metabolism. nih.govwhiterose.ac.uk N-myristoylation is crucial for the function of numerous proteins involved in signal transduction, oncogenesis, and cell proliferation, such as the Src family of kinases. whiterose.ac.uk The inhibition of NMT by this compound has been shown to have cytotoxic effects on human breast and lung cancer cells in vitro. whiterose.ac.uk This suggests that targeting N-myristoylation could be a viable therapeutic strategy for certain cancers. The use of this compound in these cancer models helps to dissect the specific contribution of N-myristoylation to cancer cell survival and proliferation.

Infectious Diseases: N-myristoyltransferase is also a validated drug target in various pathogens, including fungi (e.g., Candida albicans, Cryptococcus neoformans) and protozoan parasites (e.g., Leishmania, Plasmodium, Trypanosoma). researchgate.net In these organisms, NMT is essential for the function of proteins required for viability and pathogenesis. researchgate.net this compound has been instrumental in structural and mechanistic studies of pathogen NMTs. For instance, it has been used to elucidate the crystal structure of Leishmania major NMT, providing a platform for the rational design of novel anti-parasitic drugs. pnas.orgfrontiersin.org

| Disease Model | Key Protein Target | Implication of this compound |

| Human Cancer (Breast, Lung) | N-myristoyltransferase (NMT) | Cytotoxicity, potential anti-cancer therapeutic lead. whiterose.ac.uk |

| Leishmaniasis (Leishmania major) | N-myristoyltransferase (NMT) | Structural and mechanistic insights for drug design. pnas.orgfrontiersin.org |

| Malaria (Plasmodium falciparum) | N-myristoyltransferase (NMT) | Validated drug target, tool for inhibitor development. researchgate.net |

| Fungal Infections (Candida albicans) | N-myristoyltransferase (NMT) | Essential enzyme target, probe for antifungal discovery. researchgate.net |

Role in Protein Acylation and Post-Translational Regulatory Mechanisms

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. This compound serves as a powerful tool to investigate N-myristoylation, a specific and irreversible form of protein acylation.

As a non-hydrolyzable analogue of myristoyl-CoA, this compound acts as a potent competitive inhibitor of NMT. schoolbag.infonih.gov Enzyme kinetic studies have determined its inhibitor dissociation constant (Ki) to be approximately 24 nM. schoolbag.info The mechanism of inhibition involves the formation of a stable ternary complex between NMT, this compound, and the peptide substrate, which effectively stalls the catalytic cycle and prevents the transfer of the myristoyl group. schoolbag.info This inhibitory action has been crucial in confirming the ordered Bi-Bi reaction mechanism of NMT, where myristoyl-CoA binds before the peptide substrate. pnas.orgfrontiersin.org

The stability of the this compound-NMT complex has been exploited in structural biology. Co-crystallization of NMT with this analogue has provided high-resolution snapshots of the enzyme's active site, revealing the precise binding interactions and informing the design of more potent and selective inhibitors. sun.ac.za

Evolutionary Conservation of Coenzyme A Metabolism and its Analogues

Coenzyme A biosynthesis and its central role in metabolism are highly conserved across all domains of life, from bacteria and archaea to eukaryotes. schoolbag.info This underscores the fundamental importance of acyl-CoA molecules in cellular function. The enzymes involved in the CoA biosynthetic pathway are largely conserved, although some variations exist between different organisms, which can be exploited for the development of selective antimicrobial agents. schoolbag.info

The development of synthetic acyl-CoA analogues like this compound represents a significant advancement in the study of these conserved metabolic pathways. While the analogue itself is not a product of natural evolution, its design is predicated on the conserved recognition of the acyl-CoA structure by enzymes. The ability of this compound to potently inhibit NMTs from diverse species, including humans, fungi, and protozoa, highlights the evolutionary conservation of the myristoyl-CoA binding pocket within this enzyme family. whiterose.ac.ukresearchgate.netpnas.org

The study of how different enzyme families, such as acyl-HSL synthases, have evolved to recognize either acyl-ACPs or acyl-CoAs provides a broader evolutionary context. This research suggests that the ability to utilize CoA substrates may have evolved from ancestral enzymes that recognized the common acyl-phosphopantetheine moiety. Synthetic analogues can be used to probe these evolutionary relationships and understand the molecular basis of substrate specificity.

Future Directions in this compound Research

Development of Novel Analogues and Biophysical Probes

The success of this compound as a research tool has spurred the development of other novel acyl-CoA analogues. These second-generation compounds are being designed with enhanced features, such as improved cell permeability or the inclusion of biophysical probes for advanced analytical applications.

One notable example is the synthesis of an iodinated derivative, S-(13-iodo-2-oxotridecyl)-CoA, which was created for use in X-ray crystallography. sun.ac.za The heavy iodine atom facilitates the phasing of diffraction data, enabling the determination of protein structures. sun.ac.za This demonstrates the potential for modifying the acyl chain of this compound to incorporate various reporter groups.

Future developments in this area could include:

Fluorescently-labeled analogues: These would allow for the direct visualization of acyl-CoA binding to proteins in living cells and for high-throughput screening of inhibitor libraries.

Photo-crosslinkable analogues: These probes could be used to covalently trap and identify novel protein interactors of acyl-CoAs, expanding our understanding of the "acyl-CoA-ome."

Analogues with modified pantetheine (B1680023) arms: Altering the pantetheine portion of the molecule could modulate binding affinity and provide insights into the recognition of the CoA moiety by different enzymes.

Click-chemistry compatible analogues: The incorporation of azide (B81097) or alkyne handles would enable the use of bioorthogonal chemistry to label and identify acylated proteins.

The development of such sophisticated probes, building on the foundation laid by this compound, will undoubtedly continue to illuminate the complex roles of acyl-CoAs in health and disease.

Elucidation of Undiscovered Enzymatic Interactions and Pathways

This compound is a synthetic, non-hydrolyzable analogue of myristoyl-CoA, which makes it an invaluable molecular probe for elucidating enzymatic interactions and metabolic pathways. nih.govnih.gov Its stability relative to its natural counterpart, myristoyl-CoA, allows researchers to study enzyme-substrate complexes and reaction mechanisms in detail without the complication of substrate breakdown.

A primary area of research where S-(2-Oxopentadecyl)-CoA has been instrumental is in the study of N-myristoyltransferase (NMT). NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins—a process critical for protein function and localization. researchgate.net S-(2-Oxopentadecyl)-CoA has been identified as a potent inhibitor of NMT. nih.govnih.gov Research has shown that it acts as a competitive inhibitor with respect to myristoyl-CoA, effectively blocking the enzyme's active site. nih.gov A study focusing on developing NMT inhibitors synthesized S-(2-Oxopentadecyl)-CoA and determined its inhibitor dissociation constant (Ki) to be a potent 24 nM. nih.gov

Further investigations into its mechanism revealed that both the adenosine (B11128) portion of the coenzyme A structure and the 2-keto group of the pentadecyl chain are crucial for its strong inhibitory activity against NMT. nih.gov It is proposed that S-(2-Oxopentadecyl)-CoA blocks the myristoylation reaction by forming a stable ternary complex with the enzyme and the peptide substrate (acyl-CoA-NMT-peptide). nih.gov

The utility of S-(2-Oxopentadecyl)-CoA extends to structural biology. Its ability to form stable complexes has enabled the co-crystallization of NMT with its ligand bound. For instance, it has been used in crystallographic studies of NMT from Saccharomyces cerevisiae (Nmt1p) and the malaria parasite Plasmodium vivax (PvNMT), providing high-resolution insights into the fatty acyl binding pocket of the enzyme. researchgate.netimperial.ac.uk These structural studies are fundamental for understanding the precise molecular interactions that govern substrate recognition and catalysis, and they pave the way for the rational design of novel, more specific NMT inhibitors.

Beyond its role as an NMT inhibitor, S-(2-Oxopentadecyl)-CoA is implicated in fatty acid metabolism as a substrate for acyl-CoA dehydrogenase. ontosight.ai This enzyme catalyzes the initial step in the beta-oxidation of fatty acids, a major pathway for energy production. ontosight.ai Studying the interaction of acyl-CoA dehydrogenase with this specific analogue can help in delineating the substrate specificity and catalytic mechanism of different isoforms of the enzyme.

| Enzyme | Organism | Interaction Type | Inhibitor Dissociation Constant (Ki) | Research Application |

|---|---|---|---|---|

| N-myristoyltransferase (NMT) | General/In vitro assay | Potent, Competitive Inhibitor | 24 nM | Elucidation of inhibitory mechanisms, structure-activity relationship studies. nih.govnih.gov |

| N-myristoyltransferase 1 (Nmt1p) | Saccharomyces cerevisiae | Bound Ligand (Inhibitor) | Not specified | Ternary complex structural analysis via crystallography. researchgate.net |

| N-myristoyltransferase (PvNMT) | Plasmodium vivax | Bound Ligand (Inhibitor) | Not specified | Co-crystallization for structural studies of the enzyme's active site. imperial.ac.ukrsc.org |

| Acyl-CoA Dehydrogenase | Not specified | Substrate | Not applicable | Investigation of fatty acid beta-oxidation pathway. ontosight.ai |

Applications in High-Throughput Biochemical Screening

The development of novel therapeutics often relies on the identification of small molecules that can modulate the activity of a specific enzyme target. High-throughput screening (HTS) provides the technological framework to test vast libraries of chemical compounds for such activity in a rapid and automated fashion. creative-enzymes.com The specific and potent inhibitory properties of S-(2-Oxopentadecyl)-CoA make it a valuable tool in HTS campaigns aimed at discovering new inhibitors of N-myristoyltransferase (NMT).

NMT has emerged as an attractive drug target for various diseases, including fungal infections and parasitic diseases like malaria. Consequently, there is significant interest in finding novel NMT inhibitors. nih.gov In this context, S-(2-Oxopentadecyl)-CoA can be employed in several ways within an HTS assay:

As a Positive Control: In an HTS assay measuring NMT inhibition, S-(2-Oxopentadecyl)-CoA can serve as a reliable positive control. Its consistent and potent inhibition provides a benchmark against which the activity of test compounds from a library can be measured, ensuring the assay is performing correctly.

In Competitive Binding Assays: HTS assays can be designed based on the principle of competitive displacement. In such a setup, a labeled version of S-(2-Oxopentadecyl)-CoA could be used to bind to the NMT enzyme. Compounds from a screening library are then added to see if they can displace the labeled ligand. A successful "hit" would be a compound that disrupts the NMT/S-(2-Oxopentadecyl)-CoA complex, indicating it binds to the same site and is a potential inhibitor.

For Assay Development and Validation: When establishing a new HTS protocol for NMT, S-(2-Oxopentadecyl)-CoA is essential for validating the assay's sensitivity and reproducibility. marquette.edu Researchers can confirm that the assay can accurately detect and quantify the known inhibitory effect of this standard compound before proceeding to screen large, unknown libraries.

The use of S-(2-Oxopentadecyl)-CoA in these screening applications accelerates the initial stages of drug discovery by enabling the efficient and accurate identification of promising lead compounds that target NMT. creative-enzymes.com These "hits" can then be subjected to further optimization to develop new therapeutic agents.

Q & A

Q. What are the established methodologies for synthesizing S-(2-Oxopentadecyl)-Coenzyme A, and how are purity and yield optimized?

Synthesis typically involves coupling 2-oxopentadecyl thioesters to Coenzyme A (CoA) using enzymatic or chemical methods. Phosphoramidite chemistry or activated thiol intermediates (e.g., N-hydroxysuccinimide esters) are common for acyl-CoA derivatives. Purity is validated via reversed-phase HPLC with UV detection at 260 nm (CoA’s adenine moiety) and mass spectrometry (MS). Yield optimization requires strict control of reaction stoichiometry, pH (7.5–8.5), and temperature (25–37°C) to minimize hydrolysis .

Q. How is S-(2-Oxopentadecyl)-CoA structurally characterized in experimental settings?

Structural confirmation relies on tandem MS (LC-MS/MS) to identify the molecular ion ([M-H]⁻) and fragmentation patterns (e.g., cleavage of the phosphodiester bond or thioester linkage). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ³¹P-NMR, resolves the acyl chain and CoA backbone. Purity is assessed using hydrophilic interaction liquid chromatography (HILIC) coupled with UV/Vis detection .

Q. What analytical techniques are recommended for detecting S-(2-Oxopentadecyl)-CoA in biological matrices?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI) in negative ion mode is preferred. Stable isotope-labeled internal standards (e.g., ¹³C-labeled CoA) improve quantification accuracy. Sample preparation involves methanol precipitation to remove proteins, followed by solid-phase extraction (SPE) to isolate acyl-CoA species .

Advanced Research Questions

Q. How can researchers design experiments to study the inhibitory effects of S-(2-Oxopentadecyl)-CoA on target enzymes (e.g., aldose reductase)?

Use enzyme kinetics assays (Michaelis-Menten and Lineweaver-Burk plots) to determine inhibition constants (Ki). Vary substrate and inhibitor concentrations under controlled pH and temperature. Include controls with native CoA to rule out nonspecific binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity and thermodynamics .

Q. What strategies address contradictions in reported data on S-(2-Oxopentadecyl)-CoA’s metabolic stability?

Discrepancies often arise from differences in buffer composition (e.g., divalent cations) or assay conditions. Replicate experiments using standardized protocols (e.g., Tris-HCl buffer, pH 7.4, 1 mM EDTA). Perform stability studies under physiological temperatures (37°C) and analyze degradation products via LC-MS. Cross-validate findings with independent laboratories .

Q. How does S-(2-Oxopentadecyl)-CoA integrate into lipid metabolism pathways, and what models are suitable for pathway analysis?

The compound is hypothesized to interfere with β-oxidation due to its 2-oxoacyl structure. Use isotope tracing (e.g., ¹⁴C-labeled acyl chains) in cell cultures or mitochondrial isolates to track metabolic flux. Knockout models (e.g., CRISPR-Cas9-modified cells lacking acyl-CoA dehydrogenases) can isolate specific pathway interactions .

Q. What experimental parameters influence the stability of S-(2-Oxopentadecyl)-CoA during long-term storage?

Stability is pH-dependent; store lyophilized samples at -80°C in inert atmospheres (argon) to prevent oxidation. In solution, avoid repeated freeze-thaw cycles and use stabilizing agents (e.g., dithiothreitol for thiol protection). Monitor degradation via periodic LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.